

Spectroscopic Analysis of 3-Hydroxymethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxymethylmorpholine**

Cat. No.: **B1309833**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **3-Hydroxymethylmorpholine**, a key morpholine derivative with significant applications in organic synthesis and pharmaceutical development. Due to the limited availability of experimental spectra in the public domain, this guide utilizes predicted data from validated computational models to offer a comprehensive spectroscopic profile. This approach serves as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Hydroxymethylmorpholine**. These predictions were generated using reputable online spectroscopic data prediction tools.

Table 1: Predicted ^1H NMR Data for **3-Hydroxymethylmorpholine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.85	m	1H	H-3
~3.70 - 3.90	m	2H	H-5 (axial & equatorial)
~3.60	dd	1H	-CH ₂ OH (a)
~3.45	dd	1H	-CH ₂ OH (b)
~2.70 - 2.90	m	2H	H-6 (axial & equatorial)
~2.50	m	2H	H-2 (axial & equatorial)
~(Variable)	br s	2H	-NH, -OH

Predicted using NMRDB.org

Table 2: Predicted ¹³C NMR Data for **3-Hydroxymethylmorpholine**

Chemical Shift (δ) ppm	Assignment
~67.5	C-5
~65.0	-CH ₂ OH
~55.0	C-3
~46.0	C-2
~44.0	C-6

Predicted using NMRDB.org

Table 3: Predicted IR Absorption Data for **3-Hydroxymethylmorpholine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Strong, Broad	O-H and N-H stretching
~2950 - 2850	Medium-Strong	C-H stretching (aliphatic)
~1450	Medium	C-H bending (scissoring)
~1120	Strong	C-O-C stretching (ether)
~1050	Strong	C-O stretching (primary alcohol)
~880	Medium	C-N stretching

Predicted using Cheminfo

Table 4: Predicted Mass Spectrometry Data for **3-Hydroxymethylmorpholine**

m/z Ratio	Relative Intensity	Possible Fragment Ion
117	High	[M] ⁺
86	High	[M - CH ₂ OH] ⁺
71	Medium	[M - CH ₂ OH - NH] ⁺
57	Medium	[C ₃ H ₅ O] ⁺
44	High	[C ₂ H ₄ N] ⁺

Predicted using CFM-ID (Competitive Fragmentation Modeling-ID)

Spectroscopic Interpretation

NMR Spectroscopy

The predicted ¹H NMR spectrum of **3-Hydroxymethylmorpholine** is expected to show a complex pattern of overlapping multiplets in the aliphatic region. The protons on the morpholine ring are diastereotopic, leading to distinct signals for the axial and equatorial positions. The protons of the hydroxymethyl group (-CH₂OH) are also expected to be diastereotopic and will

likely appear as a pair of doublets of doublets. The chemical shifts of the protons adjacent to the oxygen and nitrogen atoms are shifted downfield due to the electronegativity of these heteroatoms.

The predicted ^{13}C NMR spectrum is simpler, with five distinct signals corresponding to the five carbon atoms in the molecule. The carbons adjacent to the oxygen atom (C-5 and the $-\text{CH}_2\text{OH}$ carbon) are the most deshielded and appear at the lowest field.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to be dominated by a broad absorption band in the 3400-3200 cm^{-1} region, characteristic of the O-H and N-H stretching vibrations, which are likely to be hydrogen-bonded. The aliphatic C-H stretching vibrations are expected in the 2950-2850 cm^{-1} range. The presence of the ether linkage is indicated by a strong C-O-C stretching band around 1120 cm^{-1} , and the primary alcohol is identified by a strong C-O stretching band at approximately 1050 cm^{-1} .

Mass Spectrometry (MS)

The predicted electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 117. The most prominent fragment ion is predicted to be at m/z 86, corresponding to the loss of the hydroxymethyl group, which is a stable fragmentation pathway. Other significant fragments are likely to arise from further cleavage of the morpholine ring.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of **3-Hydroxymethylmorpholine**.

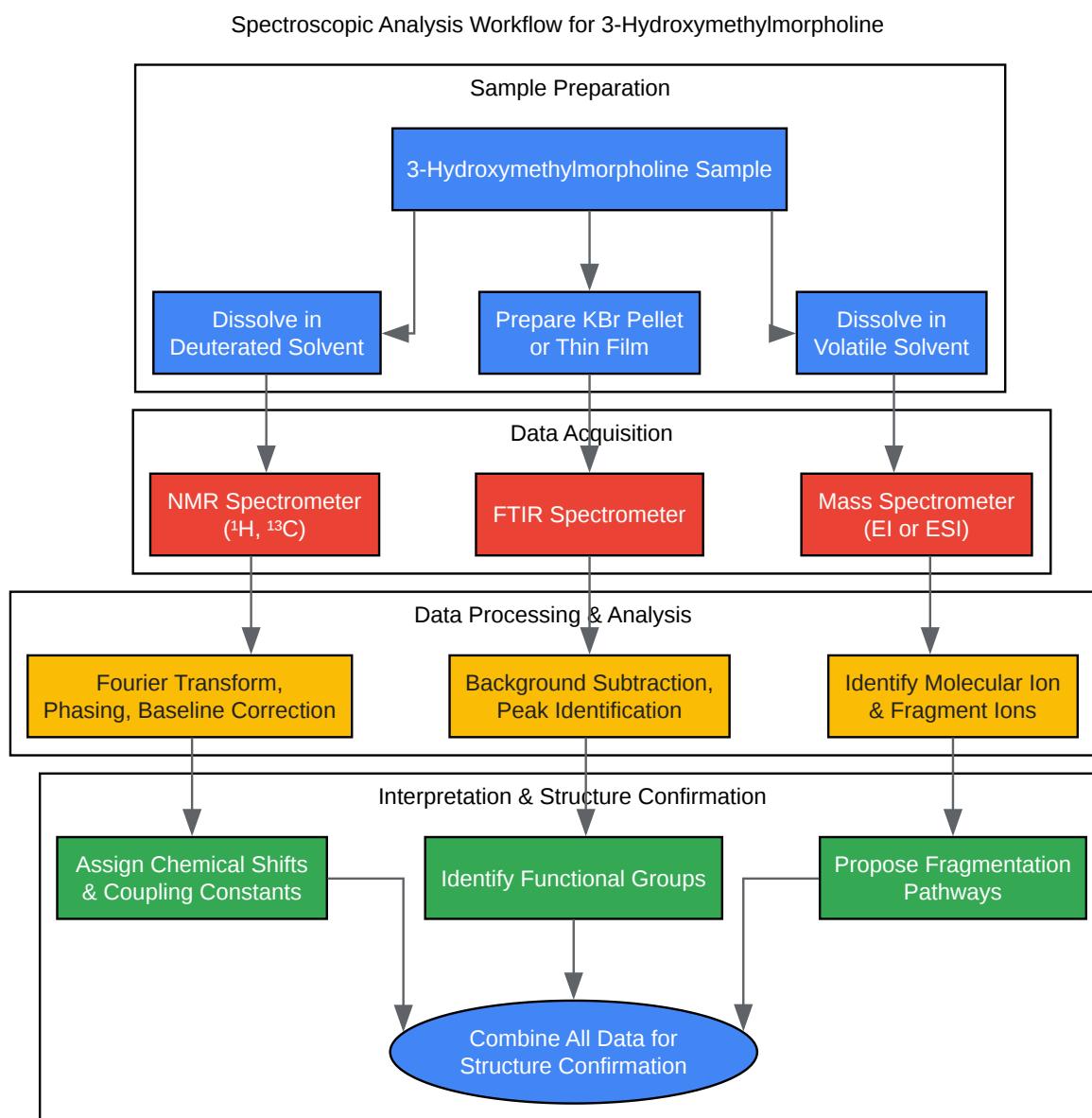
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **3-Hydroxymethylmorpholine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6).
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

- Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - For ^1H NMR, a standard single-pulse experiment is typically sufficient.
 - For ^{13}C NMR, a proton-decoupled experiment (e.g., using a DEPT pulse sequence) is recommended to simplify the spectrum and enhance signal intensity.
 - Set appropriate spectral widths, acquisition times, and relaxation delays to ensure good resolution and accurate integration.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Perform phase and baseline corrections on the resulting spectra.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Reference the chemical shifts to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Data Acquisition:
 - Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} .


- Acquire a background spectrum of the empty sample holder or pure KBr pellet to subtract from the sample spectrum.
- Data Processing:
 - The spectrometer software will automatically perform the Fourier transform and background subtraction.
 - Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
 - The concentration should be in the range of 1-10 $\mu\text{g/mL}$.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
 - For EI, a direct insertion probe or a gas chromatography (GC) inlet can be used.
 - For ESI, the sample is typically introduced via liquid chromatography (LC) or direct infusion.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Data Processing:
 - The mass spectrometer software will generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.
 - Identify the molecular ion peak and major fragment ions.
 - Propose fragmentation pathways to explain the observed fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Hydroxymethylmorpholine**, from sample preparation to final data interpretation and structure confirmation.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **3-Hydroxymethylmorpholine**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Hydroxymethylmorpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1309833#spectroscopic-data-analysis-of-3-hydroxymethylmorpholine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com